molecular formula C24H22F2N2O4 B7561607 N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide

N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide

Cat. No. B7561607
M. Wt: 440.4 g/mol
InChI Key: DIZQXIVZXCGWPA-UHFFFAOYSA-N
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Description

N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide, also known as BIFEI, is a chemical compound that has gained attention in scientific research due to its potential applications. BIFEI is a small molecule that belongs to the family of isophthalic acid derivatives. It has a molecular formula of C22H22F2N2O4 and a molecular weight of 420.42 g/mol. BIFEI has shown promising results in various scientific studies, and its potential applications are still being explored.

Mechanism of Action

The mechanism of action of N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide is not yet fully understood. However, studies have shown that this compound interacts with the DNA of cancer cells, leading to the inhibition of cell division and the induction of apoptosis. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, such as topoisomerase II, that are involved in DNA replication and cell division. This compound has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress in cancer cells. Additionally, this compound has been shown to inhibit the expression of certain genes that are involved in cancer cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide in lab experiments is its small molecular size, which allows it to easily penetrate cell membranes and interact with intracellular targets. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, which can limit its potential applications.

Future Directions

There are several future directions for research on N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide. One potential direction is the development of new cancer therapies based on this compound. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Further research is needed to explore the potential of this compound as a cancer therapy. Another potential direction is the study of the mechanism of action of this compound. The exact mechanism by which this compound interacts with cancer cells is not yet fully understood, and further research is needed to elucidate this mechanism. Additionally, more research is needed to explore the potential applications of this compound in other scientific fields, such as drug delivery and materials science.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications. This compound has shown promising results in various scientific studies, particularly in the field of cancer research. The synthesis of this compound is a complex process that requires expertise in organic synthesis. While this compound has several advantages for use in lab experiments, its potential toxicity is a limitation. There are several future directions for research on this compound, including the development of new cancer therapies and the study of its mechanism of action.

Synthesis Methods

The synthesis of N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide involves a series of chemical reactions. One of the commonly used methods for synthesizing this compound is the reaction between 2-fluorophenol and 2-bromoethylamine hydrobromide in the presence of potassium carbonate. The resulting intermediate is then reacted with isophthalic acid to form this compound. The synthesis of this compound is a complex process that requires expertise in organic synthesis.

Scientific Research Applications

N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This makes this compound a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

1-N,3-N-bis[2-(2-fluorophenoxy)ethyl]benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2N2O4/c25-19-8-1-3-10-21(19)31-14-12-27-23(29)17-6-5-7-18(16-17)24(30)28-13-15-32-22-11-4-2-9-20(22)26/h1-11,16H,12-15H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZQXIVZXCGWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCNC(=O)C2=CC(=CC=C2)C(=O)NCCOC3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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